molecular formula C16H16N2OS B14480889 3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione CAS No. 67396-97-8

3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione

Cat. No.: B14480889
CAS No.: 67396-97-8
M. Wt: 284.4 g/mol
InChI Key: RBPYFPBNQUQBQJ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with a hydroxyethyl group at the 3-position and a phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and thionation. One common method involves the reaction of 2-aminobenzamide with benzaldehyde in the presence of a base, followed by treatment with carbon disulfide to introduce the thione group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thione group can be reduced to a thiol or further to a sulfide.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-(2-oxoethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione.

    Reduction: Formation of 3-(2-hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thiol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl and thione groups can participate in hydrophobic interactions and covalent bonding, respectively. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethyl)-2,4-(1H,3H)-quinazoline-dione: Similar structure but with a dione group instead of a thione group.

    3-(2-Hydroxyethylamino)quinoline-2,4(1H,3H)-dione: Contains an amino group instead of a phenyl group.

Uniqueness

3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione is unique due to the presence of both a hydroxyethyl group and a thione group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications and applications in various fields .

Properties

CAS No.

67396-97-8

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

3-(2-hydroxyethyl)-4-phenyl-1,4-dihydroquinazoline-2-thione

InChI

InChI=1S/C16H16N2OS/c19-11-10-18-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)17-16(18)20/h1-9,15,19H,10-11H2,(H,17,20)

InChI Key

RBPYFPBNQUQBQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3NC(=S)N2CCO

Origin of Product

United States

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